Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)-
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Overview
Description
Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- is a chemical compound with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . It is characterized by the presence of an amino group and a hydroxy group attached to a naphthalene ring, which is further connected to a benzamide moiety . This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- typically involves the reaction of 4-amino-7-hydroxy-1-naphthalenylamine with benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs . Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
71216-05-2 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-(4-amino-7-hydroxynaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H14N2O2/c18-15-8-9-16(14-10-12(20)6-7-13(14)15)19-17(21)11-4-2-1-3-5-11/h1-10,20H,18H2,(H,19,21) |
InChI Key |
HKXCRJXDGZFPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=C(C=CC3=C(C=C2)N)O |
Origin of Product |
United States |
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